4-(3-Methylpiperazin-1-yl)benzonitrile, also known by its chemical formula C13H17N3, is a compound of significant interest in organic chemistry and medicinal research. It features a benzonitrile moiety substituted with a 3-methylpiperazine group, which contributes to its biological activity. The compound is classified under the category of nitriles and piperazine derivatives, often utilized as intermediates in the synthesis of pharmaceuticals and other organic compounds.
The compound can be sourced from various chemical suppliers, and its synthesis has been documented in several scientific publications and patents. The CAS number for 4-(3-Methylpiperazin-1-yl)benzonitrile is 859850-90-1, indicating its unique identification in chemical databases.
4-(3-Methylpiperazin-1-yl)benzonitrile falls under the classification of organic compounds, specifically as an aromatic nitrile due to the presence of the benzonitrile group. It is also categorized as a piperazine derivative due to the incorporation of the piperazine ring.
The synthesis of 4-(3-Methylpiperazin-1-yl)benzonitrile typically involves a two-step process:
The molecular structure of 4-(3-Methylpiperazin-1-yl)benzonitrile can be represented as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its identity and purity.
4-(3-Methylpiperazin-1-yl)benzonitrile participates in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 4-(3-Methylpiperazin-1-yl)benzonitrile primarily involves its interaction with biological targets such as enzymes and receptors. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. The binding of this compound to these enzymes can lead to either inhibition or activation depending on the specific context and concentration used.
This compound influences various biochemical pathways by modulating signaling cascades such as MAPK/ERK pathways, which are critical for cell proliferation and differentiation. Its transport across cell membranes occurs via passive diffusion or active transport mechanisms, emphasizing its potential for therapeutic applications.
The compound possesses several hazard classifications indicating it may cause harm if ingested or inhaled, necessitating appropriate safety measures during handling.
4-(3-Methylpiperazin-1-yl)benzonitrile has diverse applications in scientific research:
Palladium-catalyzed cross-coupling methodologies represent the most efficient and versatile approach for constructing the carbon-nitrogen bond between benzonitrile and piperazine moieties in 4-(3-methylpiperazin-1-yl)benzonitrile. The Negishi cross-coupling has demonstrated particular efficacy for this hybridization, as exemplified by the reaction of in situ-generated arylzinc reagents with halogenated piperazines. This process typically employs [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) as the catalyst at loadings as low as 1 mol%, enabling the formation of the critical C-N bond under mild conditions (60-80°C) with yields exceeding 85% . The organozinc intermediates are prepared through regioselective magnesiation of benzonitrile derivatives followed by transmetalation with ZnCl₂, a sequence that ensures excellent functional group tolerance toward electrophilic substituents including nitrile, methoxy, and fluoro groups [10].
Simultaneously, Buchwald-Hartwig amination has emerged as a complementary strategy, especially valuable for coupling aryl halides with secondary amines like 1-methylpiperazine. This method employs palladium catalysts supported by sterically hindered phosphine ligands (e.g., BINAP, XPhos), which facilitate the reductive elimination step in the catalytic cycle. The reaction typically proceeds in toluene or dioxane at elevated temperatures (100-110°C) with cesium carbonate as base, achieving moderate to high yields (70-90%) [4] [10]. The catalytic cycle initiates with Pd(0) oxidative addition into the aryl halide bond, followed by coordination of the piperazine nitrogen and subsequent C-N bond formation. This mechanism operates efficiently across a range of electronically diverse benzonitrile precursors, though electron-deficient substrates require slightly longer reaction times due to reduced nucleophilicity of the amine coupling partner.
Table 1: Palladium-Catalyzed Coupling Approaches for Benzonitrile-Piperazine Hybridization
Method | Catalyst System | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Negishi Coupling | [PdCl₂(dppf)] (1 mol%) | THF, 60-80°C, 12-24 h | 85-95% | Excellent functional group tolerance |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 100°C, Cs₂CO₃ | 70-90% | Direct C-N coupling, no organometallic |
Suzuki Coupling* | Pd(PPh₃)₄/Na₂CO₃ | Dioxane/H₂O, 80°C, 24 h | 65-75% | Utilizes boronic acid derivatives |
Note: Suzuki approach requires pre-functionalized piperazine-boronic esters
Regioselective modification of the piperazine ring in 4-(piperazin-1-yl)benzonitrile precursors presents significant synthetic challenges due to the competing basicity of multiple nitrogen sites and the potential for over-alkylation. Contemporary methodologies address this through two principal strategies: transient protection protocols and sterically controlled metalation. The most effective approach employs TMPMgBu (2,2,6,6-tetramethylpiperidinylmagnesium butyl) in hydrocarbon solvents (toluene/hexane mixtures), which enables room temperature ortho-magnesiation of the benzonitrile-adjacent position with exceptional regiocontrol (A:B = 96:4) . This selectivity arises from the bulky magnesiation base preferentially attacking the least sterically hindered carbon adjacent to the coordinating nitrogen, effectively suppressing undesired N-metalation pathways that dominate when lithium amides or less hindered magnesium bases are employed in coordinating solvents like THF.
The resulting arylmagnesium intermediates undergo smooth trapping with diverse electrophiles, including zinc salts for subsequent Negishi couplings, elemental halogens for iodinated derivatives, and carbonyl compounds for alcohol functionalities. Notably, the 3-position of the piperazine ring demonstrates enhanced reactivity toward electrophilic substitution when the benzonitrile moiety provides sufficient electron withdrawal to activate the ring system. This controlled functionalization enables the precise installation of methyl groups at the 3-position through careful selection of methylating agents (methyl iodide, dimethyl sulfate) under mild basic conditions, yielding the 3-methylpiperazine derivative without significant N-methylation byproducts . The reaction proceeds optimally in acetonitrile at 60°C with potassium carbonate as base, achieving 75-85% isolated yields of the 3-methyl regioisomer.
Table 2: Regioselective Piperazine Functionalization Approaches
Strategy | Conditions | Regioselectivity (Ratio) | Yield | Electrophile Compatibility |
---|---|---|---|---|
TMPMgBu magnesiation | Toluene/hexane, 25°C, 1-4 h | 96:4 (ortho vs. azole) | 68-86% | ZnCl₂, I₂, RCHO, RSSO₂Me |
Directed ortho-lithiation | s-BuLi/TMEDA, -78°C, THF | 88:12 | 60-75% | DMF, ClP(O)(OEt)₂, SnBu₃Cl |
Acid-mediated C3 alkylation | CH₃CN, K₂CO₃, 60°C, MeI | >95% C3-methylation | 75-85% | Alkyl halides, epoxides, Michael acceptors |
The stereoselective construction of the 3-methylpiperazine moiety represents a critical synthetic challenge due to the creation of a new chiral center at C3. 1,3-Dipolar cycloadditions between azomethine ylides and electron-deficient alkenes provide an elegant solution for accessing enantiomerically enriched piperazine scaffolds. This strategy employs silver(I)-catalyzed decarboxylative condensations of α-amino acids with formaldehyde derivatives to generate reactive ylides in situ, which subsequently engage acrylonitrile derivatives in [3+2] cycloadditions. The resulting 3-methylpiperazine precursors exhibit excellent diastereoselectivity (>20:1 dr) when chiral auxiliaries derived from (R)- or (S)-phenylglycine are incorporated [2]. The cyclization proceeds through a concerted pericyclic transition state where facial selectivity is dictated by the existing stereocenter in the amino acid precursor, effectively controlling the configuration at the nascent stereogenic center in the piperazine ring.
Structure-activity relationship (SAR) studies of 4-(3-methylpiperazin-1-yl)benzonitrile derivatives reveal that minor stereochemical variations significantly influence biological target engagement. The (S)-3-methyl configuration consistently enhances κ-opioid receptor binding affinity (Ke = 0.85 nM) compared to its (R)-counterpart (Ke = 8.6 nM), demonstrating a 10-fold difference in potency . This dramatic stereochemical preference originates from optimized hydrophobic interactions between the C3-methyl group and a defined subpocket within the receptor binding site, as confirmed through molecular docking studies. The spatial orientation of the methyl group dictates the overall conformation of the piperazine ring, which subsequently positions the benzonitrile pharmacophore for optimal contact with complementary receptor residues.
Table 3: Stereochemical Impact on Receptor Binding Affinity
Compound | C3 Configuration | μ-Opioid Ke (nM) | δ-Opioid Ke (nM) | κ-Opioid Ke (nM) | κ-Selectivity (μ/κ) |
---|---|---|---|---|---|
11a | (S) | 51 ± 15 | 570 ± 79 | 0.85 ± 0.35 | 60 |
11n | (R) | 71 ± 19 | 1696 ± 380 | 8.6 ± 3.7 | 8 |
11e | (S) | 13 ± 4 | 131 ± 44 | 0.17 ± 0.04 | 77 |
11q | Racemic | 25 ± 7 | 78 ± 20 | 0.98 ± 0.06 | 26 |
The incorporation of the N-methylpiperazine moiety demands meticulous optimization of solvent polarity, catalyst composition, and reducing agents to balance reactivity with chemoselectivity. Reductive amination between 4-(piperazin-1-yl)benzonitrile and formaldehyde exemplifies this challenge, where sodium tris(acetoxy)borohydride (STAB) in dichloromethane/acetic acid mixtures emerges as the optimal system [1]. The acetic acid serves dual roles: protonation of the piperazine nitrogen enhances electrophilicity during iminium ion formation while simultaneously accelerating STAB activation. This synergistic effect enables complete conversion within 12 hours at ambient temperature with minimal over-alkylation (<5% tertiary amine byproducts). Alternative hydride sources like sodium cyanoborohydride exhibit inferior selectivity, while borane-pyridine complexes lead to competitive nitrile reduction.
For integrated syntheses starting from non-methylated precursors, copper-catalyzed C-N coupling in dimethyl sulfoxide (DMSO) at 100-120°C provides direct access to N-methylpiperazine derivatives. Copper(I) iodide in combination with trans-1,2-diaminocyclohexane as ligand facilitates the Ullmann-type coupling between 4-bromobenzonitrile and pre-formed N-methylpiperazine, achieving 80-85% yield within 24 hours [10]. The high boiling point of DMSO facilitates the reaction temperature necessary for effective catalyst turnover while solubilizing both coupling partners. Crucially, this solvent suppresses N-arylation side products commonly observed in lower-boiling solvents like toluene or tetrahydrofuran. Catalyst speciation studies reveal that the active catalytic species likely involves a [Cu(I)(diamine)]⁺ complex that undergoes oxidative addition into the C-Br bond, followed by amine coordination and reductive elimination.
Table 4: Solvent and Catalyst Optimization for N-Methylpiperazine Installation
Method | Optimal Conditions | Conversion | Yield | Key Selectivity Factors |
---|---|---|---|---|
Reductive Amination | STAB/AcOH, CH₂Cl₂, 25°C, 12 h | >99% | 92% | Controlled pH minimizes dialkylation |
Copper-Catalyzed Coupling | CuI/DACH, DMSO, 110°C, K₃PO₄, 24 h | 95% | 85% | Ligand prevents Cu(0) precipitation |
Fixed-Bed Catalysis | Cu-Zn-Al₂O₃, H₂ (5 MPa), 220°C, GHSV=500 h⁻¹ | 88% | 82% | Continuous operation, catalyst recyclability |
Advanced continuous-flow methodologies utilizing fixed-bed reactors packed with copper-zinc-alumina catalysts (Cu:Zn:Al = 6:3:1 molar ratio) represent an emerging industrial approach for direct N-methylpiperazine synthesis. Under hydrogen pressure (5.0 MPa) at 220°C, diethanolamine undergoes tandem dehydrogenation-condensation-methylation with methylamine, achieving 82% isolated yield of N-methylpiperazine with space velocities of 500 h⁻¹ [6] [8]. The alumina support provides appropriate surface acidity to promote imine formation while the copper-zinc components facilitate hydrogenation steps. This gas-phase process eliminates solvent requirements entirely and demonstrates continuous operation stability exceeding 500 hours without significant catalyst deactivation, making it particularly advantageous for large-scale production of N-methylpiperazine precursors destined for benzonitrile coupling.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4